3-(Dipropylamino)propanoic acid;ZINC
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Overview
Description
3-(Dipropylamino)propanoic acid is an organic compound with the molecular formula C9H19NO2. It is also known by its CAS number 57724-25-1. This compound is characterized by the presence of a propanoic acid group attached to a dipropylamino group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dipropylamino)propanoic acid typically involves the reaction of propanoic acid derivatives with dipropylamine. One common method includes the use of succinic anhydride and bromobenzene under dry argon conditions, followed by the addition of anhydrous aluminum chloride. The reaction mixture is then stirred at room temperature for several hours before being quenched with hydrochloric acid .
Industrial Production Methods: Industrial production of 3-(Dipropylamino)propanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dipropylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidant.
Reduction: Zinc dust and formic acid are used in the presence of a catalytic amount of iron dust.
Substitution: Various alkyl halides and nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Alcohols.
Substitution: Amino acid derivatives.
Scientific Research Applications
3-(Dipropylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an ion-flow stabilizer in zinc metal batteries by forming a spherical micellar molecular network that adsorbs and transfers zinc ions. This interaction promotes charge transfer kinetics and suppresses interfacial parasitic reactions, enhancing the efficiency and stability of the batteries .
Comparison with Similar Compounds
3-Amino-2-hydroxyl-3-phenylpropanoic acid: Known for its inhibitory activity against aminopeptidase N (APN) and potential anticancer properties.
3-(Hydroxy(phenyl)phosphoryl)propanoic acid: Used as an electrolyte additive in zinc metal batteries.
Uniqueness: 3-(Dipropylamino)propanoic acid stands out due to its unique combination of a propanoic acid group and a dipropylamino group, which imparts distinct chemical reactivity and versatility in various applications. Its ability to stabilize ion flow in zinc metal batteries and its potential therapeutic effects make it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
135364-47-5 |
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Molecular Formula |
C18H38N2O4Zn |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(dipropylamino)propanoic acid;zinc |
InChI |
InChI=1S/2C9H19NO2.Zn/c2*1-3-6-10(7-4-2)8-5-9(11)12;/h2*3-8H2,1-2H3,(H,11,12); |
InChI Key |
KURYBLKUMUGLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC(=O)O.CCCN(CCC)CCC(=O)O.[Zn] |
Origin of Product |
United States |
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